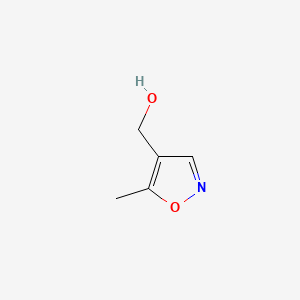

(5-Methylisoxazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(3-7)2-6-8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKINZVWZUPBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309186 | |

| Record name | 5-Methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-49-5 | |

| Record name | 5-Methyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Methylisoxazol-4-yl)methanol synthesis pathway overview

An In-depth Technical Guide to the Synthesis of (5-Methylisoxazol-4-yl)methanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. The isoxazole scaffold itself is a privileged structure, appearing in numerous approved drugs.[1][2] The specific substitution pattern of a 5-methyl group and a 4-hydroxymethyl group provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecules for drug discovery programs.

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to this compound. As Senior Application Scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for experimental choices, and the practical insights necessary for successful execution in a research and development setting.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a functional group interconversion strategy. The primary alcohol can be derived from the reduction of a corresponding carboxylic acid or its ester derivative. This leads us to the key precursors: 5-methylisoxazole-4-carboxylic acid and its ethyl ester, ethyl 5-methylisoxazole-4-carboxylate. The isoxazole ring itself is classically formed via a [3+2] cycloaddition reaction.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway: From Simple Precursors to the Isoxazole Core

The synthesis commences with readily available starting materials and proceeds through the formation of a key intermediate, ethyl 5-methylisoxazole-4-carboxylate. This is a robust and scalable method detailed in the patent literature.[3]

Part 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate

This synthesis is a two-step process starting from ethyl acetoacetate.

Step 1: Formation of Ethyl ethoxymethyleneacetoacetate

The first step involves the reaction of ethylacetoacetate with triethylorthoformate in the presence of acetic anhydride. This reaction forms the enol ether, ethyl ethoxymethyleneacetoacetate, which is a crucial precursor for the subsequent cyclization.

Caption: Formation of Ethyl ethoxymethyleneacetoacetate.

Step 2: Cyclization to Ethyl 5-methylisoxazole-4-carboxylate

The formed ethyl ethoxymethyleneacetoacetate is then reacted with hydroxylamine (in the form of hydroxylamine sulfate for improved purity) in the presence of a base like sodium acetate to yield the desired isoxazole ring through a [3+2] cycloaddition reaction.[3][4] The use of hydroxylamine sulfate is noted to reduce the formation of isomeric impurities compared to hydroxylamine hydrochloride.[3]

Caption: Cyclization to form the isoxazole ring.

Experimental Protocol: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate [3][4]

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and condenser, add ethylacetoacetate, triethylorthoformate, and acetic anhydride.

-

Heating: Heat the mixture to a temperature between 75°C and 150°C. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: Once the reaction is complete, the intermediate, ethyl ethoxymethyleneacetoacetic ester, can be isolated, or the reaction mixture can be carried forward directly.

-

Cyclization: In a separate vessel, dissolve hydroxylamine sulfate and sodium acetate in a suitable solvent like methanol and cool the mixture to between -20°C and 10°C.[3][4]

-

Addition: Slowly add the ethyl ethoxymethyleneacetoacetic ester to the hydroxylamine solution while maintaining the low temperature.

-

Reaction and Work-up: Allow the reaction to proceed to completion. The product, ethyl 5-methylisoxazole-4-carboxylate, can be extracted into an organic solvent. The organic layers are then combined, washed, and the solvent is removed under reduced pressure to yield the product.[4]

| Parameter | Value | Reference |

| Purity (HPLC) | >98% | [4] |

| Isomeric Impurity | <0.5% | [4] |

| Yield | ~79% | [4] |

Part 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic acid (Optional but Recommended)

While the ester can be directly reduced, conversion to the carboxylic acid can sometimes offer advantages in terms of purification and handling. The hydrolysis is typically achieved by heating the ester in the presence of a strong acid.[3]

Experimental Protocol: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate [3]

-

Reaction Mixture: Combine ethyl 5-methylisoxazole-4-carboxylate with a mixture of a strong acid, such as hydrochloric acid, and an organic acid like acetic acid.

-

Heating: Reflux the mixture until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

Isolation: Upon cooling, the 5-methylisoxazole-4-carboxylic acid will often crystallize out of the solution. The solid can be collected by filtration, washed, and dried.

Part 3: Reduction to this compound

The final and critical step is the reduction of the carbonyl group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols.[5][6] It is important to note that sodium borohydride (NaBH₄) is not sufficiently reactive for this transformation.[6]

Mechanism of Reduction (Ester)

-

Nucleophilic Attack: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate.

-

Second Hydride Attack: The aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

-

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.

Caption: Reduction of the ester to the primary alcohol.

Experimental Protocol: Reduction of Ethyl 5-methylisoxazole-4-carboxylate

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Substrate Addition: Dissolve ethyl 5-methylisoxazole-4-carboxylate in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

-

Quenching (Caution: Exothermic): Cool the reaction mixture back to 0°C and slowly and carefully add water dropwise to quench the excess LiAlH₄. This is followed by the sequential addition of 15% aqueous sodium hydroxide and then more water. This procedure (Fieser workup) is often used to precipitate the aluminum salts, making filtration easier.

-

Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with the reaction solvent. The filtrate contains the product. The organic layer is separated, and the aqueous layer can be further extracted with an organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step sequence starting from simple, commercially available precursors. The key steps involve the construction of the isoxazole ring via a [3+2] cycloaddition, followed by the reduction of a carboxylate functional group. Careful control of reaction conditions, particularly during the cyclization and the final reduction step, is crucial for achieving high yields and purity. This guide provides a robust framework for the synthesis of this important building block, empowering researchers in their drug discovery and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

- US Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15(1), 1-32.

- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.

- Wang, X. D., et al. (2019). Copper-Catalyzed [3 + 2] Cycloaddition Reaction of Alkynes with Nitrile Oxides Generated in Situ from the Coupling Reaction of a Copper Carbene and Nitroso Radical. The Journal of Organic Chemistry, 84(24), 16214-16221.

- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764.

- RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34241-34261.

-

PubChem. (n.d.). Ethyl 5-methylisoxazole-4-carboxylate. Retrieved from [Link]

- MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5829.

- The Journal of Organic Chemistry. (2007). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(21), 7909-7915.

- ResearchGate. (2016).

- PubMed Central. (2008). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.

-

Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of (5-Methylisoxazol-4-yl)methanol for Pharmaceutical and Research Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior from chemical synthesis and purification to formulation and bioavailability.[1] This guide provides an in-depth technical overview of the solubility characteristics of (5-Methylisoxazol-4-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present standardized protocols for experimental determination, analyze the key factors influencing its dissolution, and detail robust analytical methods for its quantification. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Significance of this compound

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility as a bioisostere for other functional groups. This compound, featuring both a hydrogen bond donor/acceptor (hydroxyl group) and a polar heterocyclic system, presents a unique solubility profile. A comprehensive understanding of its solubility is paramount for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and purification, and preventing precipitation issues.

-

Formulation Development: Designing stable and effective dosage forms, as poor aqueous solubility is a major hurdle in developing oral medications.[1]

-

Preclinical Studies: Ensuring complete dissolution in vehicle solutions for accurate and reproducible in vitro and in vivo testing.

This guide provides the foundational knowledge and practical methodologies required to characterize and modulate the solubility of this important building block.

Theoretical Principles of Solubility

The solubility of a compound is the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution.[3] The adage "like dissolves like" provides a foundational, albeit simplified, principle. A more nuanced understanding requires analyzing the specific functional groups of this compound.

Caption: Analysis of functional groups in this compound.

The key takeaways are:

-

Polarity: The presence of the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring makes the molecule decidedly polar.[4]

-

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, while the isoxazole nitrogen and oxygen are hydrogen bond acceptors. This capability is the primary driver of solubility in protic solvents like water and ethanol.[5]

-

Hydrophobicity: The methyl group imparts a small degree of hydrophobic character, but its influence is likely overshadowed by the powerful hydrophilic nature of the hydroxyl group.

Based on this structural analysis, this compound is predicted to be most soluble in polar protic solvents and less soluble in nonpolar solvents.

Predicted Solubility Profile

While extensive experimental data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structural features and the principles of physical chemistry. This serves as a valuable starting point for solvent selection in experimental work.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the compound's hydroxyl and isoxazole groups. "Like dissolves like" principle is strongly applicable.[4][5] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | Dipole-dipole interactions are favorable. Lack of solvent H-bond donation may slightly limit solubility compared to protic solvents, but still effective.[5] |

| Nonpolar | Hexane, Toluene | Low to Very Low | Unfavorable interactions. The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by weak van der Waals forces with the solvent. |

| Aqueous Buffers | pH 4, pH 7.4, pH 9 | High (with caution) | The molecule is neutral and does not have readily ionizable groups, so solubility is expected to be largely pH-independent within a stable range.[6] |

A critical note on pH: While the molecule itself is not ionizable, the isoxazole ring can be susceptible to base-catalyzed hydrolysis (ring-opening) at high pH, especially at elevated temperatures.[7] Therefore, when determining solubility in basic buffers, it is crucial to also assess the chemical stability of the compound over the equilibration period.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[8] This method is considered the gold standard and is referenced in numerous regulatory guidelines.[9][10]

Shake-Flask Experimental Workflow

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Protocol: Shake-Flask Method

This protocol is based on established guidelines from the OECD and U.S. EPA.[9][11]

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials or flasks. "Excess" means enough solid material is visible at the end of the experiment. A starting point is 5-10 mg of solid per 1 mL of solvent.

-

Add a precise volume of the chosen solvent (e.g., purified water, pH 7.4 buffer, ethanol) to each vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 hours is common, but 48-72 hours may be necessary for slowly dissolving compounds.[12] Time-point sampling (e.g., at 24h and 48h) can be performed to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a moderate speed (e.g., 10,000 x g for 15 minutes) is highly recommended to pellet the solid material effectively.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

Expert Tip: Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.[8]

-

-

Analysis and Calculation:

-

Dilute the filtrate as necessary with the appropriate mobile phase or solvent to fall within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 6.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Factors Influencing Solubility

Several environmental and physicochemical factors can significantly alter the solubility of a compound. Understanding these allows for the strategic modulation of solubility during experimentation and formulation.

Caption: Key factors that can influence the measured solubility of the compound.

-

Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[13] This can be leveraged to prepare supersaturated solutions, although these are thermodynamically unstable.[12][14]

-

pH: As previously noted, the solubility of this compound is not expected to change significantly with pH as it lacks acidic or basic functional groups. However, chemical stability, particularly at basic pH, must be verified to ensure that the measured concentration reflects the parent compound and not its degradants.[7]

-

Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) like ethanol, propylene glycol, or PEG 400 to an aqueous solution can dramatically increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.

-

Solid-State Properties: The crystalline form (polymorphism) of a compound can impact its solubility. Amorphous forms are generally more soluble, albeit less stable, than their crystalline counterparts. It is essential to characterize the solid form used in solubility studies.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely available technique for quantifying the concentration of dissolved analytes in solubility studies.[15][16]

Protocol: General HPLC-UV Method for Quantification

-

Instrument and Column:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase and Elution:

-

A common starting point is an isocratic mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.[17]

-

Example: 60% A / 40% B. The exact ratio should be optimized to achieve a good peak shape and a retention time of approximately 2-5 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Detection:

-

Determine the wavelength of maximum absorbance (λ-max) for this compound by running a UV scan of a standard solution.

-

Set the detector to monitor at this λ-max for optimal sensitivity.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the solubility samples.

-

Inject each standard in triplicate to establish a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.995.

-

-

Sample Analysis:

-

Inject the diluted filtrate samples from the shake-flask experiment.

-

Integrate the peak area corresponding to the analyte.

-

Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

-

Multiply the result by the dilution factor to determine the final solubility value in the original, undiluted sample.

-

Conclusion

This compound is a polar molecule whose solubility is dominated by the presence of a hydroxyl functional group. It is predicted to be highly soluble in polar protic solvents like water and alcohols and sparingly soluble in nonpolar media. The Shake-Flask method, coupled with a validated HPLC-UV analytical procedure, provides a robust framework for the precise and accurate determination of its thermodynamic solubility. Researchers and developers must remain cognizant of factors such as temperature and pH-dependent stability, as these can significantly influence experimental outcomes. The principles and protocols outlined in this guide provide a solid foundation for the successful physicochemical characterization of this compound, enabling its effective use in synthesis, formulation, and preclinical development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79833, 5-Methylisoxazole. Available from: [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Available from: [Link]

-

McMahon, G. P., O'Shea, J. P., & O'Brien, J. E. (2007). pH and temperature stability of the isoxazole ring in leflunomide... Journal of pharmaceutical and biomedical analysis, 45(5), 788-792. Available from: [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Available from: [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Section 1, No. 117. Available from: [Link]

-

Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of pharmaceutical sciences, 79(8), 754–757. Available from: [Link]

-

PharmDecks. (n.d.). Solubility & Dissolution. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

-

Ma, B., & Chowdhury, S. K. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2014, 281356. Available from: [Link]

-

Wujec, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Available from: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available from: [Link]

-

Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. Comprehensive Methanol Science. Available from: [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

Kim, D. W., et al. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Polymers, 14(16), 3411. Available from: [Link]

-

Kero, F. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Principles of Solubility. In Solubility and Solubilization in Aqueous Media. American Chemical Society. Available from: [Link]

-

Ghodile, A. M., & Landge, M. G. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available from: [Link]

-

McGraw Hill. (n.d.). Solubility, Dissolution, and Partitioning. AccessPharmacy. Available from: [Link]

-

Solubility of Things. (n.d.). Isoxazole. Available from: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]

-

U.S. EPA. (1998). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Available from: [Link]

-

Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

Alshehri, S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1572. Available from: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available from: [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. research.nu.edu.kz [research.nu.edu.kz]

- 6. pharmdecks.com [pharmdecks.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. filab.fr [filab.fr]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. blog.brewerscience.com [blog.brewerscience.com]

- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Exploration of (5-Methylisoxazol-4-yl)methanol: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, a recurring motif in a multitude of clinically significant molecules.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of anti-tumor, anti-bacterial, anti-fungal, and anti-inflammatory agents.[1][4][5] This guide focuses on a specific, yet underexplored, member of this family: (5-Methylisoxazol-4-yl)methanol. While direct extensive research on this particular molecule is nascent, its structural simplicity and potential for derivatization make it a compelling subject for theoretical and computational investigation. This document serves as a comprehensive technical guide for researchers, outlining a robust framework for exploring the physicochemical properties, biological potential, and interaction dynamics of this compound and its analogs through the lens of modern computational chemistry. By synthesizing established methodologies from studies on related isoxazole derivatives, we present a self-validating system for in-silico analysis, from fundamental quantum mechanical characterization to complex biological simulations.

Section 1: The Isoxazole Core - A Foundation of Versatility

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive compounds.[6] Its aromatic character, coupled with the electronegativity of the heteroatoms, imparts a unique electronic distribution that facilitates interactions with biological targets. The presence of the nitrogen and oxygen atoms allows isoxazoles to act as both hydrogen bond donors and acceptors, a critical feature for molecular recognition at protein active sites.[6]

This compound, with its methyl and methanol substitutions, presents a molecule with a balance of lipophilic and hydrophilic character. The methyl group can engage in hydrophobic interactions, while the methanol group provides a key hydrogen bonding motif. This seemingly simple arrangement offers a multitude of possibilities for fine-tuning the molecule's properties for specific therapeutic applications.

Section 2: Unveiling the Electronic Landscape: Density Functional Theory (DFT) Studies

A foundational understanding of a molecule's electronic structure is paramount to predicting its reactivity and interaction potential. Density Functional Theory (DFT) has emerged as a powerful and widely-used quantum mechanical method for this purpose, offering a balance between computational cost and accuracy.[7][8]

Causality of Method Selection: Why DFT?

For a molecule like this compound, DFT is the method of choice for several reasons:

-

Accuracy for Medium-Sized Molecules: It provides reliable geometric and electronic properties for molecules of this size without the prohibitive computational expense of higher-level ab initio methods.

-

Insight into Reactivity: DFT calculations can elucidate key quantum chemical descriptors that govern a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).[1][7]

-

Vibrational Analysis: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure of synthesized compounds.

A Self-Validating DFT Workflow

The following protocol outlines a robust and self-validating workflow for the DFT analysis of this compound.

Experimental Protocol: DFT Analysis of this compound

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a full geometry optimization using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[8] This combination has been shown to provide accurate geometries and electronic properties for a wide range of organic molecules.[8]

-

Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

-

Calculation of Quantum Chemical Descriptors:

-

From the optimized structure, calculate the following properties:

-

HOMO and LUMO energies: These are crucial for understanding the molecule's electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally implies higher reactivity.[7]

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.[7]

-

Global Reactivity Descriptors: Calculate parameters such as chemical hardness, chemical potential, and electrophilicity index to quantify the molecule's reactivity.

-

-

Data Presentation: Predicted Quantum Chemical Descriptors for this compound (Hypothetical Data)

| Descriptor | Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

| Dipole Moment | 2.8 D | Polarity and solubility |

Mandatory Visualization: DFT Workflow

Caption: A comprehensive workflow for molecular docking studies.

Section 4: Simulating the Dynamic Reality: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing insights into the stability of the protein-ligand complex and the nature of their interactions over time.

[9]#### 4.1. The Imperative of Dynamic Simulation

MD simulations are crucial for:

-

Assessing Complex Stability: Determining if the binding pose predicted by docking is stable over a biologically relevant timescale.

-

Understanding Conformational Changes: Observing how the protein and ligand adapt to each other's presence.

-

Calculating Binding Free Energies: Providing a more accurate estimation of binding affinity by considering entropic contributions.

A Validated Protocol for MD Simulations

The following protocol details the steps for conducting an MD simulation of the this compound-protein complex.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

Start with the best-docked pose of the this compound-protein complex.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

-

Perform an initial energy minimization of the system.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant temperature and pressure.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds).

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate properties such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

-

-

Data Presentation: MD Simulation Stability Metrics for Protein-(5-Methylisoxazol-4-yl)methanol Complex (Hypothetical Data)

| Metric | Average Value | Interpretation |

| Protein RMSD | 1.5 Å | Stable protein backbone |

| Ligand RMSD | 0.8 Å | Stable ligand binding pose |

| Key H-bond Occupancy | 85% | Persistent hydrogen bond interaction |

Mandatory Visualization: MD Simulation Workflow

Caption: A standard workflow for performing and analyzing MD simulations.

Conclusion: A Roadmap for In-Silico Discovery

This technical guide provides a comprehensive and actionable framework for the theoretical and computational investigation of this compound. By systematically applying the described DFT, molecular docking, and MD simulation protocols, researchers can gain deep insights into the molecule's fundamental properties and its potential as a scaffold for drug discovery. The emphasis on the causality behind methodological choices and the inclusion of self-validating steps ensures the scientific integrity of the in-silico experiments. While the journey from a computational hit to a clinical candidate is long and arduous, the principles and protocols outlined herein provide a robust starting point for unlocking the therapeutic potential of this versatile isoxazole derivative.

References

-

Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

-

Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]

-

Chakarova, D., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. [Link]

-

Chem-Impex. (n.d.). (5-(4-Metoxifenil)-3-isoxazolil)metanol. Chem-Impex. [Link]

-

Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]

-

Hussain, Z., et al. (2020). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed. [Link]

-

Jayaroopa, P., & Kumar, S. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of ChemTech Research. [Link]

-

Mishra, P., & Agrawal, N. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(5), 1309-1344. [Link]

-

Request PDF. (n.d.). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. ResearchGate. [Link]

-

S. Das, K. Chanda. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances. [Link]

-

Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]

-

Ali, U., et al. (2022). DFT Analysis And In-Vitro Studies Of Isoxazole Derivatives As Potent Antioxidant And Antibacterial Agents Synthesized via One- pot Methodology. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

-

El-Sharkawy, M. A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]

-

Fadili, M. E., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. [Link]

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

M. Shoaib, et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

-

Raj, V., et al. (2019). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]

-

ResearchGate. (n.d.). Molecular dynamics and structure-activity relationship data provide... ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ajrconline.org [ajrconline.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. irjweb.com [irjweb.com]

- 8. repositorio.uam.es [repositorio.uam.es]

- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Scaffold: Applications of (5-Methylisoxazol-4-yl)methanol in Modern Medicinal Chemistry

Introduction: The Isoxazole Moiety as a Privileged Structure in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2][3] Compounds containing the isoxazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1]

Within this important class of heterocycles, (5-Methylisoxazol-4-yl)methanol represents a particularly valuable and versatile building block for drug discovery. Its structure combines the favorable attributes of the 5-methylisoxazole core with a reactive hydroxymethyl group at the 4-position. This functional handle allows for straightforward chemical modification, enabling the synthesis of diverse compound libraries for lead optimization and the exploration of structure-activity relationships (SAR). This guide provides a detailed overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations and its use in the synthesis of bioactive molecules.

Core Applications and Synthetic Strategies

The primary utility of this compound in medicinal chemistry stems from its ability to serve as a precursor to two key functionalities: the 5-methylisoxazole-4-carboxylic acid and various ether-linked derivatives. These transformations open up avenues for the synthesis of a wide range of bioactive compounds, most notably carboxamides and kinase inhibitors.

PART 1: The Gateway to Carboxamides - Oxidation to 5-Methylisoxazole-4-carboxylic Acid

The oxidation of the primary alcohol in this compound to a carboxylic acid is a fundamental and crucial step in the synthesis of numerous potent therapeutic agents. The resulting 5-methylisoxazole-4-carboxylic acid is the direct precursor to the blockbuster anti-inflammatory drug Leflunomide and a host of other biologically active carboxamides.

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes or, with further oxidation, to carboxylic acids.[4][5] It avoids the use of heavy metals and is often preferred for substrates sensitive to harsh conditions.

Experimental Workflow: Swern Oxidation

Caption: Workflow for the Swern oxidation of this compound.

Detailed Protocol:

-

Preparation of the Swern Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.

-

Oxidation of the Alcohol: Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Swern reagent at -78 °C. Stir the reaction mixture for 1 hour at this temperature.

-

Quenching and Work-up: Add triethylamine (5.0 eq.) dropwise to the reaction mixture, and allow it to warm to room temperature over 30 minutes. Add water to quench the reaction, and transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methylisoxazole-4-carbaldehyde.

-

Oxidation to Carboxylic Acid (Pinnick Oxidation): The crude aldehyde can be further oxidized to the carboxylic acid. Dissolve the aldehyde in tert-butanol and water. Add 2-methyl-2-butene followed by a solution of sodium chlorite in water. Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC). Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 5-methylisoxazole-4-carboxylic acid.

The Jones oxidation is a robust and cost-effective method for the oxidation of primary alcohols to carboxylic acids using chromic acid.[6]

Detailed Protocol:

-

Preparation of Jones Reagent: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously diluting with water.

-

Oxidation: Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask and cool to 0 °C in an ice bath. Add the Jones reagent dropwise with vigorous stirring. The color of the reaction mixture will change from orange-red to green, indicating the progress of the oxidation.

-

Work-up: After the addition is complete and the starting material is consumed (monitored by TLC), quench the reaction by adding isopropanol until the orange color disappears completely. Dilute the mixture with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methylisoxazole-4-carboxylic acid.

Application Example 1: Synthesis of Leflunomide

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[7] Its synthesis is a prime example of the utility of 5-methylisoxazole-4-carboxylic acid derived from this compound.

Synthetic Pathway to Leflunomide

Caption: Synthetic pathway for Leflunomide from 5-methylisoxazole-4-carboxylic acid.

Detailed Protocol for Leflunomide Synthesis:

-

Formation of the Acid Chloride: To a solution of 5-methylisoxazole-4-carboxylic acid (1.0 eq.) in an inert solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq.) at room temperature. Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.

-

Amidation: In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq.) and a base such as triethylamine or pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran. Cool the solution to 0 °C in an ice bath. Add the crude 5-methylisoxazole-4-carbonyl chloride solution dropwise with stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Leflunomide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Table 1: Representative 5-Methylisoxazole-4-carboxamide Derivatives and their Biological Activities

| Compound | R-group on Amide Nitrogen | Biological Activity | Reference |

| Leflunomide | 4-Trifluoromethylphenyl | Anti-inflammatory (DHODH inhibitor) | [7] |

| Derivative A | 3,4-Dichlorophenyl | Antitubercular | [8] |

| Derivative B | 4-Fluorophenyl | Antibacterial | [8] |

PART 2: Building Blocks for Kinase Inhibitors - Ether Synthesis

The hydroxymethyl group of this compound is an excellent handle for introducing ether linkages. This strategy is widely employed in the design of kinase inhibitors, where the ether moiety can act as a flexible linker to connect different pharmacophoric elements or to probe the binding pocket of the target kinase.[9]

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[1][10]

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis.

Detailed Protocol:

-

Deprotonation: To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF or THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

-

Alkylation: After the evolution of hydrogen gas ceases (approximately 30 minutes), add the desired alkyl halide (R-X) (1.1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether derivative can be purified by column chromatography on silica gel.

Application Example 2: Conceptual Synthesis of an Isoxazole-Based Kinase Inhibitor

Many potent kinase inhibitors feature a heterocyclic core linked via an ether to a solubilizing group or a moiety that interacts with the solvent-exposed region of the kinase.[7] The following is a conceptual synthetic route to a potential FLT3 kinase inhibitor, demonstrating the application of the Williamson ether synthesis with this compound.

Conceptual Synthetic Pathway to a Kinase Inhibitor

Caption: Conceptual pathway for synthesizing a kinase inhibitor.

This conceptual pathway illustrates how the hydroxymethyl group of this compound can be elaborated into a linker that connects the isoxazole core to other key pharmacophoric elements of a kinase inhibitor. The flexibility of the Williamson ether synthesis allows for the introduction of various linker lengths and functionalities, facilitating the optimization of inhibitor potency and pharmacokinetic properties.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of a methyl group and a functionalizable hydroxymethyl group on the isoxazole scaffold provides a robust platform for the synthesis of a diverse array of bioactive molecules. Through straightforward and well-established chemical transformations such as oxidation and etherification, researchers can access key intermediates for the development of potent drugs, including anti-inflammatory agents like Leflunomide and potentially novel kinase inhibitors. The protocols and applications detailed in this guide underscore the significance of this compound as a cornerstone in modern drug discovery and development.

References

- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

ResearchGate. (n.d.). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]

-

RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies. Retrieved from [Link]

-

National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Retrieved from [Link]

-

ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

-

RSC Publishing. (n.d.). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico assessments, Design, synthesis, and biological evaluation of 5-methylisoxazole-4-carboxamide derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][11][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

- Google Patents. (n.d.). 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide.

-

MDPI. (n.d.). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Retrieved from [Link]

-

Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable. Retrieved from [Link]

-

NIH. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple, Rapid and Efficient Protocol for the Synthesis of Methylthiomethyl Esters under Swern Oxidation Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. biolmolchem.com [biolmolchem.com]

- 12. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (5-Methylisoxazol-4-yl)methanol

Abstract

(5-Methylisoxazol-4-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its purity, identity, and stability are critical parameters that directly influence the quality, safety, and efficacy of the final drug product. This application note provides a comprehensive, multi-technique guide for the analytical characterization of this important intermediate. We present detailed protocols and expert insights for chromatographic, spectroscopic, and thermal analysis techniques, designed for researchers, analytical scientists, and drug development professionals. The methodologies are structured to ensure robust, reliable, and self-validating characterization, adhering to the highest standards of scientific integrity.

Introduction: The Analytical Imperative

The isoxazole moiety is a privileged scaffold in drug discovery, present in numerous commercial drugs such as the antibiotic Cloxacillin and the anti-inflammatory agent Leflunomide.[1][4] this compound serves as a key precursor, providing a reactive hydroxymethyl group for further synthetic elaboration.[5][6] Consequently, confirming its structural integrity and quantifying its purity are non-negotiable steps in the drug development pipeline. An inadequate characterization can lead to the propagation of impurities, impacting reaction yields, generating difficult-to-remove side products, and posing significant safety risks.

This guide moves beyond a simple listing of methods. It explains the causality behind instrumental choices and parameter selection, empowering the scientist to not only follow a protocol but to understand and troubleshoot the analytical process.

Integrated Analytical Workflow

A robust characterization relies on the convergence of orthogonal techniques, where each method provides a unique and complementary piece of the analytical puzzle. The data from these techniques, when taken together, provide a high-confidence profile of the material's identity, purity, and physicochemical properties.

Figure 1: Integrated workflow for the characterization of this compound.

Protocols and Methodologies

Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The polar analyte, this compound, will have a relatively short retention time on a nonpolar (C18) stationary phase when eluted with a polar mobile phase. This method is ideal for quantifying the main component and detecting less polar and more polar impurities.

Protocol 2.1: RP-HPLC Purity Determination

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10.0 mL of a 50:50 (v/v) mixture of water and methanol to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.[7]

-

Chromatographic Conditions:

Parameter Setting Column C18, 250 x 4.6 mm, 5 µm Mobile Phase A: Water; B: Methanol Gradient 20% B to 80% B over 15 min Flow Rate 1.0 mL/min Column Temp. 30 °C Detection UV at 230 nm | Injection Vol. | 10 µL |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

-

The retention time of the main peak should be consistent across injections.

-

Senior Application Scientist's Insight: A gradient elution is chosen over an isocratic method to ensure that both potential early-eluting polar impurities (e.g., hydrolysis products) and late-eluting nonpolar impurities (e.g., unreacted starting materials from synthesis) are effectively separated and detected within a reasonable runtime. The detection wavelength of 230 nm is selected to capture the UV absorbance of the isoxazole ring, providing good sensitivity.[8]

Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol 2.2: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire for 16 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire using a proton-decoupled pulse program for 1024 scans.

-

-

Expected Chemical Shifts: The structure of this compound (C₅H₇NO₂) contains distinct chemical environments.

Assignment ¹H Shift (ppm, est.) ¹³C Shift (ppm, est.) Multiplicity / Notes -CH₃ (on C5) ~2.5 ~12 Singlet -CH₂OH ~4.5 ~55 Doublet (couples with -OH) -CH₂OH ~5.3 - Triplet (hydroxyl proton) Isoxazole C3-H ~8.5 ~150 Singlet Isoxazole C4 - ~110 Quaternary Carbon | Isoxazole C5 | - | ~165 | Quaternary Carbon |

-

Data Interpretation: Confirm the presence of all expected signals, their multiplicities, and integrations in the ¹H spectrum. Verify the number of expected carbon signals in the ¹³C spectrum. The use of DMSO-d₆ as a solvent allows for the observation of the exchangeable hydroxyl proton, which confirms the presence of the alcohol functional group.[9][10]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Protocol 2.3: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dilute the HPLC stock solution (from Protocol 2.1) 1:100 with the mobile phase.

-

Instrumentation (LC-MS System):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Full Scan.

-

Scan Range: 50 - 300 m/z.

-

-

Expected Results:

-

Molecular Ion: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 114.1. The calculated exact mass for C₅H₈NO₂⁺ is 114.0555. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.

-

Fragmentation: Isoxazole rings are known to undergo a characteristic cleavage of the weak N-O bond upon ionization.[11][12] This provides a key diagnostic fragmentation pathway that can be used to confirm the identity of the isoxazole core.

-

Figure 2: Key fragmentation pathway for isoxazoles in MS.

Functional Group Identification by FTIR Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Protocol 2.4: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Absorptions:

Wavenumber (cm⁻¹) Vibration Functional Group 3400 - 3200 O-H stretch (broad) Alcohol (-CH₂OH) 3000 - 2850 C-H stretch Methyl, Methylene ~1600 C=N stretch Isoxazole Ring ~1450 N-O stretch Isoxazole Ring | ~1050 | C-O stretch | Primary Alcohol |

Data Interpretation: The presence of a broad peak around 3300 cm⁻¹ is strong evidence for the hydroxyl group, while peaks in the 1600-1400 cm⁻¹ region are characteristic of the isoxazole heterocycle.[1][13]

Physicochemical Characterization by Thermal Analysis

Principle: Thermal analysis techniques measure changes in material properties as a function of temperature.[14] Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine melting point and purity. Thermogravimetric Analysis (TGA) measures mass changes and is used to assess thermal stability and solvent content.[15]

Protocol 2.5: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

-

Instrumental Conditions:

-

TGA: Heat from 25 °C to 400 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

DSC: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Interpretation:

-

TGA: The thermogram should show no significant mass loss before the onset of decomposition, indicating the absence of residual solvents or water. A sharp mass loss at higher temperatures indicates the decomposition point.

-

DSC: The thermogram should display a single, sharp endotherm corresponding to the melting point of the crystalline solid. The peak onset temperature is typically reported as the melting point. A broad melt or the presence of multiple thermal events could indicate impurities or polymorphism.[16][17]

-

Summary and Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete characterization of this compound. By integrating data from HPLC, NMR, MS, FTIR, and thermal analysis, a scientist can confidently ascertain the identity, purity, and key physicochemical properties of this vital pharmaceutical intermediate. This multi-technique approach ensures a comprehensive understanding of the material, supporting downstream success in the synthesis of high-quality active pharmaceutical ingredients.

References

-

5-Methylisoxazole. PubChem, National Institutes of Health. [Link]

-

Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

-

Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]

-

Doležal, M., & Kellner, V. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

-

Alcohol Adducts of N-Heterocyclic Carbenes: Latent Catalysts for the Thermally-Controlled Living Polymerization of Cyclic Esters. ACS Publications. [Link]

-

Gabrijelčič, V., & Gašperlin, M. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]

-

A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ResearchGate. [Link]

-

RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

-

Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Journal of Chemical and Pharmaceutical Research. [Link]

-

Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]

-

Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

-

Higher Alcohol Synthesis: Product Analysis Using the Concept of Effective Carbon Numbers. ResearchGate. [Link]

-

A validated reverse phase HPLC and HPTLC method for estimation of Olmesartan Medoxomil in pharmaceutical dosage form. Der Pharma Chemica. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

-

Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene. ACS Publications. [Link]

-

Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

-

Thermal Analysis in the Pharmaceutical Industry. C-Therm Technologies Ltd. [Link]

-

Supporting Information for manuscript. Royal Society of Chemistry. [Link]

-

HPLC Method for the Determination of Quinclorac. BASF Method Number: D9513. [Link]

-

Wdowiak, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

-

(5-(4-Methoxyphenyl)-3-isoxazolyl)methanol. Chem-Impex International. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

-

RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

(1-methyl-1H-imidazol-5-yl)methanol. PubChem, National Institutes of Health. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. chemimpex.com [chemimpex.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 5. biolmolchem.com [biolmolchem.com]

- 6. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 10. rsc.org [rsc.org]

- 11. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 [sci-hub.box]

- 12. pubs.acs.org [pubs.acs.org]

- 13. derpharmachemica.com [derpharmachemica.com]